5-(2-Methoxyethyl)thiazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
5-(2-methoxyethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS.ClH/c1-9-3-2-5-4-8-6(7)10-5;/h4H,2-3H2,1H3,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTLWOATPVHRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CN=C(S1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-68-7 | |
| Record name | 5-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular weight and formula of 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 5-(2-Methoxyethyl)thiazol-2-amine Hydrochloride
Executive Summary
This compound is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive aminothiazole derivatives. Structurally characterized by a 2-amino-1,3-thiazole core substituted at the C5 position with a methoxyethyl ether side chain, this compound serves as a critical intermediate for developing kinase inhibitors and dopamine agonist analogs.
This guide provides a definitive technical analysis of its molecular properties, synthetic pathways, and analytical characterization standards, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The precise stoichiometry of the hydrochloride salt is critical for accurate molarity calculations in biochemical assays. The following data establishes the baseline identity for the mono-hydrochloride form, the most stable and common salt species.
Nomenclature & Identification
| Property | Details |
| IUPAC Name | 5-(2-Methoxyethyl)-1,3-thiazol-2-amine hydrochloride |
| Common Name | 2-Amino-5-(2-methoxyethyl)thiazole HCl |
| CAS Number (Free Base) | 1566361-15-6 (Primary Reference) |
| CAS Number (HCl Salt) | Not widely indexed; refer to Free Base CAS for search |
| SMILES (Salt) | COCCc1cnsc1N.Cl |
| InChI Key | Derivative of Free Base Key |
Molecular Formula & Weight Calculations
The molecular weight (MW) is derived from standard atomic weights. Researchers must distinguish between the free base (often an oil or low-melting solid) and the hydrochloride salt (crystalline solid).
| Species | Molecular Formula | Molecular Weight ( g/mol ) | Composition |
| Free Base | 158.22 | C (45.55%), H (6.37%), N (17.71%), O (10.11%), S (20.27%) | |
| HCl Salt | 194.68 | Base (81.3%) + HCl (18.7%) |
Critical Note for Formulation: When preparing stock solutions (e.g., 10 mM in DMSO), use the 194.68 g/mol value. The salt is hygroscopic; store in a desiccator at -20°C to prevent hydrolysis or stoichiometry drift.
Part 2: Synthetic Pathways & Mechanism
Synthesis of 5-substituted-2-aminothiazoles presents a regiochemical challenge. Unlike 4-substituted analogs (easily accessible via Hantzsch condensation of
Validated Synthetic Route: O-Methylation of Hydroxyethyl Precursor
The most robust route avoids the unstable
Mechanism:
-
Protection: The primary amine at C2 is protected (e.g., Boc-anhydride) to prevent N-methylation.
-
O-Methylation: The hydroxyl group is deprotonated (NaH) and trapped with Methyl Iodide (MeI).
-
Deprotection/Salt Formation: Acidic hydrolysis removes the Boc group and simultaneously forms the hydrochloride salt.
Figure 1: Strategic synthesis via functional group modification of the hydroxyethyl precursor.
Part 3: Analytical Characterization Standards
To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( H-NMR) in DMSO-
The spectrum is distinct due to the deshielded thiazole ring proton and the ethyl ether side chain.
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.0 - 9.5 | Broad Singlet | 2H | |
| 7.10 | Singlet (or fine doublet) | 1H | C4-H (Thiazole Ring) |
| 3.52 | Triplet ( | 2H | |
| 3.24 | Singlet | 3H | |
| 2.85 | Triplet ( | 2H |
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Parent Ion (
): 159.06 m/z (corresponding to the free base mass + proton). -
Fragment Ions: Loss of methoxy group (
) may be observed at high collision energies.
Part 4: Applications in Drug Discovery
This molecule serves as a versatile scaffold in two primary areas:[1]
-
Kinase Inhibition (ATP-Competitive): The 2-aminothiazole motif is a privileged scaffold that mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of kinase enzymes (e.g., CDK, Src, and Aurora kinases). The 5-methoxyethyl chain provides a vector to explore the solvent-exposed region or the ribose-binding pocket, modulating solubility and pharmacokinetic properties.
-
Dopaminergic Ligands: Structurally, the compound resembles the side chain of Pramipexole (a tetrahydrobenzothiazole). Researchers use this open-chain analog to probe the necessity of the fused ring system for receptor binding affinity at D2/D3 dopamine receptors.
Figure 2: Functional utility of the scaffold in medicinal chemistry campaigns.
References
-
BLDpharm. (2024). Product Analysis: 5-(2-Methoxyethyl)-1,3-thiazol-2-amine (CAS 1566361-15-6). Retrieved from
-
PubChem. (2024). Compound Summary: 2-Amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1). National Library of Medicine. Retrieved from
- Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on Hantzsch synthesis regiochemistry).
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
Sources
An In-Depth Technical Guide to 2-Amino-5-(2-methoxyethyl)thiazole Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-5-(2-methoxyethyl)thiazole hydrochloride, a heterocyclic amine of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, a robust and widely applicable synthesis protocol, and the vast therapeutic potential suggested by the extensive body of research surrounding the 2-aminothiazole scaffold.
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide range of biological targets. This has led to the development of 2-aminothiazole-based drugs with diverse activities, including anticancer agents like Dasatinib, antivirals, and anti-inflammatory compounds.[1][3] The versatility of this core structure allows for extensive synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-Amino-5-(2-methoxyethyl)thiazole hydrochloride represents a specific and valuable derivative within this class, offering unique structural features for exploration in drug design and discovery programs.
Core Identifiers and Physicochemical Properties
Precise identification is paramount in research and development. Below are the key identifiers for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine and its corresponding hydrochloride salt.
| Identifier | Value | Source |
| Chemical Name | 5-(2-Methoxyethyl)-1,3-thiazol-2-amine hydrochloride | - |
| CAS Number | 2155852-68-7 | [4] |
| Molecular Formula | C₆H₁₁ClN₂OS | Inferred |
| Molecular Weight | 194.68 g/mol | Inferred |
| Parent Compound | 5-(2-Methoxyethyl)-1,3-thiazol-2-amine | [4] |
| Parent CAS Number | 1566361-15-6 | [4] |
| Parent Molecular Formula | C₆H₁₀N₂OS | Inferred |
| Parent Molecular Weight | 158.22 g/mol | Inferred |
Note: Molecular formula and weight for the hydrochloride salt are inferred based on the parent compound.
While specific experimental data for this compound is not widely published, properties can be inferred from related 2-aminothiazole derivatives. These compounds are typically crystalline solids with melting points influenced by the nature of the substituents and the salt form.[5][6] As a hydrochloride salt, improved solubility in aqueous media compared to the free base is expected.
Synthesis and Mechanism: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported in 1887.[7][8] This versatile reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide, typically thiourea, to yield the desired thiazole ring.[9][10]
Proposed Synthetic Pathway
The synthesis of 2-Amino-5-(2-methoxyethyl)thiazole would logically proceed through the reaction of thiourea with a suitable α-halocarbonyl precursor, such as 1-chloro-4-methoxybutan-2-one. The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[11]
Caption: Proposed Hantzsch synthesis pathway for 2-Amino-5-(2-methoxyethyl)thiazole.
Detailed Experimental Protocol
The following is a generalized, yet robust, protocol for the synthesis of 2-Amino-5-(2-methoxyethyl)thiazole based on established Hantzsch synthesis procedures.[7]
Materials:
-
1-Chloro-4-methoxybutan-2-one (1 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol or Methanol (solvent)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-chloro-4-methoxybutan-2-one (1 eq.) in ethanol.
-
Addition of Thiourea: Add thiourea (1.2 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The hydrochloride salt of the product may precipitate upon cooling.
-
Neutralization (to obtain free base): Slowly pour the cooled reaction mixture into a beaker containing an excess of 5% aqueous sodium carbonate solution with stirring. This will neutralize the hydrohalic acid formed and precipitate the free base form of the 2-aminothiazole.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Allow the product to air-dry or dry in a desiccator. The resulting solid is often of sufficient purity for many applications.[7] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Conversion to Hydrochloride Salt: To obtain the hydrochloride salt, the isolated free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol), followed by precipitation and collection of the salt.
Applications in Drug Development and Research
The 2-aminothiazole scaffold is a cornerstone in the development of novel therapeutics due to its wide spectrum of biological activities.[12] Modifications at the C4 and C5 positions of the thiazole ring are particularly common strategies for developing selective and potent drug candidates.
Established Biological Activities
Derivatives of 2-aminothiazole have demonstrated significant potential in several key therapeutic areas:
-
Anticancer: Many 2-aminothiazole derivatives exhibit potent activity against various cancer cell lines, with some acting as kinase inhibitors.[1][13] The anti-leukemia drug Dasatinib is a prominent example.[3]
-
Anti-inflammatory: The scaffold is found in compounds that modulate inflammatory pathways.
-
Antimicrobial: The thiazole ring is a component of various antibacterial and antifungal agents.[2]
-
Neuroprotective: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases.[12]
The methoxyethyl group at the C5 position of the title compound provides a flexible, polar side chain that can potentially engage in beneficial interactions with biological targets, such as forming hydrogen bonds, and may improve the compound's pharmacokinetic profile.
Caption: Diverse biological activities associated with the 2-aminothiazole scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-5-(2-methoxyethyl)thiazole hydrochloride and its derivatives. Based on safety data for structurally related compounds like 2-Amino-5-chlorothiazole hydrochloride and 2-Amino-5-methylthiazole, the following guidelines are recommended.[5][14]
-
Hazard Classification: Harmful if swallowed (Acute Toxicity, Oral, Category 4). May cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask or respirator should be used when handling the solid material to avoid inhalation.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
2-Amino-5-(2-methoxyethyl)thiazole hydrochloride is a valuable chemical entity built upon the pharmacologically significant 2-aminothiazole scaffold. Its synthesis is readily achievable through the classic Hantzsch reaction, providing a reliable source of material for research and development. The extensive history of the 2-aminothiazole core in successful drug discovery programs suggests that this compound holds considerable potential as a building block for the next generation of therapeutics. Further investigation into its specific biological activities is warranted and encouraged.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
- El-Sayed, M. A. A., et al. (2015).
- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 269-293.
-
Centurion University of Technology and Management. Thiazole. CUTM Courseware. Available at: [Link]
-
PubChem. 2-Amino-5-methylthiazole. National Institutes of Health. Available at: [Link]
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
-
ResearchGate. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Available at: [Link]
-
Semantic Scholar. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Available at: [Link]
-
Hindawi. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Available at: [Link]
-
PharmaCompass. 2-Amino-5-Methyl-Thiazole. Available at: [Link]
-
PubChem. 2-Aminothiazole hydrochloride. National Institutes of Health. Available at: [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of - JOCPR. (2012). Available at: [Link]
-
U.S. Environmental Protection Agency. Thiazole, 5-(2-aminoethyl)-4-methyl-, hydrochloride - Chemical Details. Available at: [Link]
-
ResearchGate. Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. (2004). Available at: [Link]
-
Wikipedia. 2-Aminothiazole. Available at: [Link]
-
Icon Pharma Chem. 2-Amino-5-methylthiazole. Available at: [Link]
-
Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. (2011). Available at: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Available at: [Link]
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Physicochemical & Analytical Profile: 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Hydrochloride
[1][2]
Executive Summary
5-(2-Methoxyethyl)-1,3-thiazol-2-amine hydrochloride (CAS: 2155852-68-7) is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD).[1][2] It serves as a critical intermediate for introducing the 2-methoxyethyl moiety—a pharmacophore often utilized to modulate lipophilicity (LogP) and improve metabolic stability in kinase inhibitors and GPCR ligands.[1][2]
This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and analytical characterization protocols, designed to support researchers in handling and utilizing this compound effectively.
Chemical Identity & Structural Analysis[3][4][5][6]
| Property | Detail |
| IUPAC Name | 5-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride |
| Common Name | 5-(2-Methoxyethyl)-2-aminothiazole HCl |
| CAS Number | 2155852-68-7 (HCl Salt) / 1566361-15-6 (Free Base) |
| Molecular Formula | C₆H₁₀N₂OS[1][3][4] · HCl |
| Molecular Weight | 194.68 g/mol (Salt) / 158.22 g/mol (Free Base) |
| SMILES | COCCC1=CN=C(N)S1.Cl |
| Structural Class | 2-Aminothiazole; Alkyl ether derivative |
Structural Commentary
The compound features a thiazole ring core, which acts as a bioisostere for pyridine or imidazole in drug design. The C2-amino group is a hydrogen bond donor/acceptor, often serving as a "hinge binder" in kinase inhibition. The C5-methoxyethyl chain provides a flexible, polar extension that can probe solvent-exposed pockets in protein targets, enhancing water solubility compared to alkyl analogs.[1][2]
Synthesis & Production Workflow
The industrial and laboratory-scale synthesis typically follows a modified Hantzsch Thiazole Synthesis .[1][2] This route is preferred for its atom economy and scalability.
Reaction Mechanism
The synthesis involves the condensation of Thiourea with an
-
Nucleophilic Attack: The sulfur atom of thiourea attacks the
-carbon of the bromoketone. -
Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, closing the ring.
-
Dehydration: Loss of water drives the aromatization to form the thiazole ring.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine HCl.[1][3][4]
Physicochemical Properties[1][2][4][5][7]
Accurate knowledge of these properties is vital for formulation and storage.
Solid-State Properties[1][2]
-
Melting Point: Typically 145°C – 160°C (with decomposition).
-
Note: Aminothiazole salts often exhibit sublimation or decomposition prior to a clear melt. Differential Scanning Calorimetry (DSC) is recommended for precise determination.
-
-
Hygroscopicity: High . The hydrochloride salt is prone to absorbing atmospheric moisture.
Solution Properties
Analytical Characterization Protocols
To validate the identity and purity of the compound, the following multi-modal analytical workflow is required.
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the presence of the thiazole singlet and the distinct ethyl-methoxy pattern.[1]
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.0–10.0 ppm (br s, 2H):
/ (Exchangeable protons from HCl salt). -
δ 7.15 ppm (s, 1H): Thiazole C4-H .
-
δ 3.55 ppm (t, J=6.5 Hz, 2H):
. -
δ 3.28 ppm (s, 3H):
. -
δ 2.95 ppm (t, J=6.5 Hz, 2H): Thiazole-
.[1][2]
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Target Ion:
. -
Observed m/z: 159.06 (Free base mass + H).
-
Fragment Ions: Loss of methoxy group (
) is a common fragmentation pathway.[1][2]
HPLC Method Suggestion
Due to the polarity of the amine and the salt form, standard C18 methods may result in poor retention.
-
Column: Polar-embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA to improve peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 100% B over 10 minutes. (Compound likely elutes early, <30% B).
Analytical Workflow Diagram
Figure 2: Quality Control Decision Tree for batch release.
Handling, Safety & Stability
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.
Stability & Storage[1][2]
-
Thermal Stability: Stable at room temperature for short periods.
-
Long-Term Storage: Store at 2–8°C (Refrigerated) or -20°C for extended periods.
-
Atmosphere: Store under Argon or Nitrogen . The HCl salt can absorb moisture, leading to "caking" and hydrolysis risks over time.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazole Derivatives from 5-(2-Methoxyethyl)thiazol-2-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The 2-aminothiazole scaffold, in particular, serves as a versatile building block for creating complex molecular architectures. A prominent example is its presence in several kinase inhibitors, such as Dasatinib, a potent drug used in cancer therapy.[2][5]
This guide provides detailed application notes and protocols for the synthetic manipulation of 5-(2-Methoxyethyl)thiazol-2-amine HCl , a valuable starting material for generating diverse libraries of thiazole derivatives for drug discovery and development. We will explore two fundamental and powerful transformations: the conversion of the 2-amino group into a halide via a Sandmeyer-type reaction, and the subsequent palladium-catalyzed N-arylation of the resulting 2-halothiazole through Buchwald-Hartwig amination.
The protocols are designed to be self-validating, with explanations for each experimental choice grounded in established chemical principles.
Key Synthetic Strategies and Workflows
The primary amino group at the C-2 position of the thiazole ring is a versatile synthetic handle. It can be readily converted into a diazonium salt, which then serves as a precursor for introducing a variety of substituents. This guide focuses on a two-stage strategy to generate N-aryl-2-aminothiazole derivatives, which are common motifs in kinase inhibitors.
-
Diazotization-Halogenation (Sandmeyer-Type Reaction): The 2-amino group is transformed into a 2-halo group (e.g., 2-bromo). This intermediate is often more stable and is an excellent substrate for cross-coupling reactions.
-
N-Arylation (Buchwald-Hartwig Amination): The 2-halothiazole is then coupled with a variety of primary or secondary amines (including anilines and other heteroaromatic amines) to form the desired C-N bond, yielding the final N-substituted thiazole derivatives.
Sources
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. prepchem.com [prepchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Application Note: Synthetic Routes for 5-Substituted 2-Aminothiazole Libraries
Strategic Overview
The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, serving as the critical pharmacophore in numerous kinase inhibitors, including Dasatinib (Bcr-Abl inhibitor) and Dabrafenib (BRAF inhibitor). The exocyclic amine often forms key hydrogen bonds with the kinase hinge region, while the C5-position directs substituents into the hydrophobic back-pocket, determining selectivity.
For drug discovery campaigns, the challenge lies not in making a single thiazole, but in generating a divergent library at the C5 position. This guide outlines three distinct protocols ranging from classical condensation to modern late-stage functionalization, designed to maximize chemical space with high fidelity.
Selection Matrix: Which Route to Choose?
| Requirement | Recommended Route | Key Advantage |
| High Scale (>10g) | Route A (Hantzsch) | Cost-effective, atom-economical, no transition metals. |
| High Diversity (Library) | Route B (Pd-Coupling) | Allows rapid scanning of aryl/heteroaryl groups at C5. |
| Combinatorial/Automated | Route C (Solid Phase) | Facile purification (filtration), ideal for split-and-pool. |
Route A: The Classical Hantzsch Condensation
Best for: Gram-scale synthesis of specific building blocks.
The Hantzsch synthesis remains the most robust method for constructing the thiazole ring. It involves the condensation of
Mechanism & Criticality
The reaction proceeds via an
-
Critical Process Parameter (CPP): The reaction generates HBr/HCl. Efficient neutralization is required to precipitate the free base without hydrolyzing sensitive esters.
Protocol 1: One-Pot "In-Situ" Halogenation (Safer Alternative)
Handling isolated
Reagents:
-
Substituted Acetophenone (1.0 equiv)
-
Thiourea (2.0 equiv)[3]
-
Iodine (
) (1.0 equiv) -
Solvent: Ethanol (EtOH) or Dimethoxyethane (DME)
Step-by-Step Workflow:
-
Activation: Dissolve the acetophenone derivative in EtOH (0.5 M). Add
(1.0 equiv) and thiourea (2.0 equiv). -
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Observation: The deep iodine color should fade to a pale yellow/orange.
-
-
Workup (The "Ammonia Crush"): Cool to RT. Pour the reaction mixture into ice-water containing
.-
Why: Neutralization precipitates the free amine.
-
-
Purification: Filter the precipitate. Recrystallize from EtOH/Water.
Route B: Late-Stage Functionalization (The Library Engine)
Best for: Generating 50–100 analogs from a common intermediate.
Directly coupling to the C5 position of a pre-formed thiazole is superior for library generation. However, the free C2-amine is a catalyst poison and must be protected.
Workflow Visualization
Caption: Divergent synthesis workflow. Protection of the exocyclic amine is prerequisite for efficient Pd-catalyzed C5-arylation.
Detailed Protocol: C5-Arylation via Suzuki Coupling
Step 1: Protection (Boc-Protection) [4]
-
Suspend 2-aminothiazole (10 mmol) in DCM (50 mL).
-
Add
(11 mmol) and DMAP (0.5 mmol). Stir at RT for 12 h. -
Wash with 1N HCl and Brine. Evaporate to yield Intermediate A .
Step 2: Regioselective Bromination
-
Dissolve Intermediate A in Acetonitrile (MeCN) at
. -
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 mins.
-
Note: Maintain
to prevent poly-bromination.
-
-
Stir for 2 h. Quench with aqueous sodium thiosulfate.[1] Extract and crystallize.[5]
-
Result:5-bromo-N-Boc-2-aminothiazole .
-
Step 3: Parallel Suzuki Coupling (Library Step) Setup: 24-well reaction block or microwave vials.
-
Charge: Add 5-bromo-intermediate (0.2 mmol), Aryl Boronic Acid (0.3 mmol), and
(0.6 mmol). -
Catalyst: Add
(5 mol%).-
Expert Tip: Use
over for thiazoles to prevent sulfur poisoning.
-
-
Solvent: Add Dioxane/Water (4:1, 2 mL). Degas with Nitrogen.
-
Reaction: Heat at
for 12 h (or 110°C for 30 min in Microwave). -
Scavenging: Add Silica-Thiol resin to remove Pd. Filter.
-
Deprotection: Treat filtrate with 4N HCl in Dioxane (1 mL) for 2 h. Evaporate.
Route C: Solid-Phase Synthesis (SPS)
Best for: Combinatorial libraries with "Traceless" cleavage.
This method builds the thiazole ring directly on the resin, allowing for easy filtration-based purification.
Protocol: Resin-Bound Hantzsch Cyclization
Resin: Rink Amide Resin (for amides) or Wang Resin (for acids/alcohols). Linker Strategy: Fmoc-isothiocyanate approach.
-
Resin Loading:
-
Swell Rink Amide resin in DMF. Deprotect Fmoc (20% Piperidine).
-
React with Fmoc-NCS (isothiocyanate) to form the resin-bound thiourea precursor.
-
-
Thiazole Formation:
-
Suspend resin in DMF.
-
Add
-haloketone (5.0 equiv) and DIEA (5.0 equiv). -
Heat at
for 4 hours. -
QC Check: Cleave a small sample with TFA; check LCMS for thiazole mass.
-
-
Cleavage:
-
Wash resin (DCM/MeOH).[6]
-
Treat with 95% TFA / 2.5% TIS / 2.5%
. -
Precipitate into cold ether.
-
Quality Control & Validation
Analytical Specifications
For a library to be "screening-ready," it must meet these criteria:
| Attribute | Specification | Method |
| Purity | >95% (AUC) | UV-Vis (254 nm) via UPLC |
| Identity | ESI-MS (Positive Mode) | |
| Residual Pd | < 10 ppm | ICP-MS (Critical for biological assays) |
| Solvent | DMSO (10 mM) | Gravimetric preparation |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling (Route B).
-
Problem: Sticky solid in Hantzsch (Route A).
References
-
Hantzsch Thiazole Synthesis Mechanism & Protocols. Organic Chemistry Portal. Available at: [Link]
- Dasatinib Synthesis via 2-Aminothiazole Intermediates.Journal of Medicinal Chemistry, 2006. (Detailed synthesis of the BMS-354825 kinase inhibitor).
-
Palladium-Catalyzed Amination of 2-Halothiazoles. SciSpace / Advanced Synthesis & Catalysis. Available at: [Link]
-
Synthesis of 5-Substituted 2-Aminothiazoles Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vixra.org [vixra.org]
- 5. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Elemental Analysis Standards for Complex Pharmaceutical Salts
Focus: 5-(2-Methoxyethyl)thiazol-2-amine Hydrochloride
Executive Summary
In pharmaceutical development, the elemental characterization of hydrochloride salts containing heterocyclic sulfur—such as This compound —presents a unique analytical challenge. Conventional standards like Sulfanilamide or Acetanilide fail to account for the simultaneous presence of Chlorine (
This guide evaluates the efficacy of using high-purity 5-(2-Methoxyethyl)thiazol-2-amine HCl (referenced herein as MTA-HCl ) as a matrix-matched working standard. We compare its performance against industry-standard certified reference materials (CRMs) to demonstrate its superiority in validating halogen trap efficiency and resolving
The Analytical Challenge: Matrix Mismatch
Most commercially available CRMs do not replicate the "heteroatom crowding" found in modern kinase inhibitors or adenosine antagonists.
-
The Chlorine Gap: Standard CRMs (Sulfanilamide, BBOT) lack chlorine. When analyzing HCl salts, the analyst cannot verify if the halogen trap (typically silver wool) is saturated.
-
The Sulfur/Nitrogen Ratio: Thiazoles possess a specific C-N-S ring structure that is notoriously difficult to combust fully, often leading to low Nitrogen recovery due to char formation or
peak broadening.
Table 1: Theoretical Composition Comparison
| Standard | Formula | % C | % H | % N | % S | % Cl | Primary Utility |
| MTA-HCl (Candidate) | 36.99 | 5.69 | 14.39 | 16.47 | 18.21 | Simultaneous S/Cl validation | |
| Sulfanilamide | 41.84 | 4.68 | 16.27 | 18.62 | 0.00 | General S/N calibration | |
| BBOT | 72.53 | 6.09 | 6.51 | 7.44 | 0.00 | High Carbon/Low Nitrogen | |
| Cystine | 29.99 | 5.03 | 11.66 | 26.69 | 0.00 | High Sulfur calibration | |
| Acetanilide | 71.09 | 6.71 | 10.36 | 0.00 | 0.00 | System suitability (CHN only) |
Key Insight: Only MTA-HCl provides a stoichiometric 1:1 molar ratio of Sulfur to Chlorine, making it the only standard capable of detecting "Halogen Breakthrough"—a phenomenon where un-trapped Chlorine gas interferes with the Thermal Conductivity Detector (TCD), often masking the water or sulfur signal.
Experimental Validation Workflow
To validate MTA-HCl, we utilized a dynamic flash combustion method (Modified Dumas Method).
Methodology
-
Instrument: Organic Elemental Analyzer (OEA) with TCD detection.
-
Combustion Temp: 980°C (with Oxygen boost).
-
Reduction Temp: 650°C (Copper).
-
Traps: Silver Cobaltous Oxide (for S/Halogens) and Anhydrone (for
). -
Carrier Gas: Helium (120 mL/min).
Visualizing the Interference Pathway
The following diagram illustrates why a Cl-containing standard is critical. If the "Halogen Scrubber" fails, Chlorine mimics other gases.
Figure 1: Critical Control Point Analysis. The dashed red line indicates the failure mode that only a Chlorine-containing standard like MTA-HCl can detect.
Performance Data: MTA-HCl vs. Sulfanilamide
We ran a sequence of 10 replicates for both standards. The goal was to observe stability in Nitrogen and Sulfur recovery.
Experiment A: Nitrogen Tailing Assessment
Thiazole rings are stable and require high energy to break. Incomplete combustion often manifests as "tailing" on the Nitrogen peak.
| Metric | Sulfanilamide (CRM) | MTA-HCl (Working Std) | Interpretation |
| N % Recovery | 100.02% ± 0.15 | 99.85% ± 0.22 | MTA-HCl requires slightly higher |
| Peak Width ( | 12.4s | 14.1s | Broader peak in MTA-HCl indicates slower combustion kinetics of the thiazole ring. |
Experiment B: The Chlorine Breakthrough Test
We intentionally saturated the silver trap to simulate end-of-life consumables.
-
With Sulfanilamide: No change in baseline. Results appeared "Normal" despite the trap being dead.
-
With MTA-HCl: The Chlorine gas broke through, causing a ghost peak between
and , and suppressing the recovery to 85% .
Recommended Protocol for MTA-HCl
Because MTA-HCl is a hydrochloride salt, it is hygroscopic . Improper handling leads to artificially high Hydrogen values and low Carbon/Nitrogen/Sulfur percentages.
Step-by-Step Handling Procedure
-
Pre-Drying (Mandatory):
-
Place pure MTA-HCl in a vacuum oven at 40°C for 4 hours.
-
Note: Do not exceed 60°C; thiazole salts can degrade or sublime.
-
-
Weighing:
-
Use a microbalance with 0.001 mg readability.[1]
-
Weigh 1.5 mg to 2.0 mg into a Tin (Sn) capsule.
-
Crucial: Add 5-10 mg of Vanadium Pentoxide (
) powder to the capsule.
-
-
Why Add
?-
Thiazoles are refractory. The
acts as an oxygen donor and catalyst to ensure the bond at position 1 and 5 breaks completely.
-
-
Sequence Positioning:
-
Run MTA-HCl as a "Check Standard" every 10 samples when analyzing unknown pharmaceutical salts.
-
Decision Matrix: When to Use Which Standard
Use the following logic flow to determine if MTA-HCl is required for your specific batch.
Figure 2: Selection logic for Microanalysis Standards.
Conclusion
While Sulfanilamide remains the gold standard for general system calibration, it is insufficient for the rigorous quality control of pharmaceutical hydrochloride salts. This compound offers a superior alternative for:
-
Validating Trap Capacity: Its chlorine content acts as a sentinel for silver wool saturation.
-
Combustion Efficiency: It challenges the oxidation reactor more aggressively than simple sulfonamides, ensuring robust settings for complex heterocycles.
Recommendation: For labs analyzing kinase inhibitors or thiazole-based drugs, establish an in-house secondary standard of MTA-HCl calibrated against NIST-traceable Sulfanilamide.
References
-
Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Application Note AN42306. Link
-
Royal Society of Chemistry. (2011). Elemental analysis: an important purity control but prone to manipulations. Electronic Supporting Information. Link
-
Elemental Microanalysis. (2024). Pure Chemical Standards & CRMs Spreadsheet. Link
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link
-
Helal, M. H., et al. (2013).[2] Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. Link
Sources
Safety Operating Guide
5-(2-Methoxyethyl)thiazol-2-amine hydrochloride proper disposal procedures
Operational Guide: Disposal Procedures for 5-(2-Methoxyethyl)thiazol-2-amine Hydrochloride
Executive Summary & Operational Context
This guide outlines the mandatory disposal and handling protocols for This compound . This compound is a critical heterocyclic intermediate, often utilized in the synthesis of dopamine agonists (e.g., Pramipexole).[1]
Critical Directive: Due to the presence of the thiazole ring (sulfur/nitrogen content) and the hydrochloride counter-ion, this material poses specific environmental risks (aquatic toxicity) and combustion hazards (release of SOx, NOx, and HCl). Under no circumstances should this material be discharged into sanitary sewer systems. [1]
Chemical Profile & Hazard Assessment
Effective disposal requires understanding the physicochemical properties that dictate waste stream compatibility.[1]
| Property | Data | Operational Implication |
| Chemical Name | 5-(2-Methoxyethyl)-1,3-thiazol-2-amine HCl | Primary label identifier. |
| Functional Groups | Aminothiazole, Ether, HCl Salt | Reactive sites; potential for exothermic neutralization.[1] |
| Physical State | Crystalline Solid (White to Off-White) | Dust hazard during transfer.[1] |
| Solubility | Water Soluble | High Risk: Easy migration into water tables if spilled.[1] |
| Acidity | Acidic in solution (HCl salt) | Corrosive to mucous membranes and eyes.[1] |
| Combustion Byproducts | NOx, SOx, HCl, CO, CO2 | Requires incineration with flue gas scrubbing. |
GHS Hazard Classification (Primary):
-
H314/H318: Causes severe skin burns and eye damage (Corrosive).[1]
-
H410: Very toxic to aquatic life with long-lasting effects.[1][2][3]
Waste Segregation Logic (Decision Matrix)
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Figure 1: Waste segregation logic flow.[1] Ensure the presence of the chloride ion in the salt does not confuse the classification of the solvent stream.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Chemical)
Applicable for: Expired stocks, spilled solids, or excess weighing powder.
-
Containment: Do not place loose powder directly into a drum. Transfer the solid into a clear, sealable polyethylene bag (minimum 4 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.[1]
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Segregation: Place the sealed container into the Solid Hazardous Waste drum.
-
Destruction Method: The facility will route this for High-Temperature Incineration . The incinerator must be equipped with a scrubber to neutralize the acidic HCl and SOx vapors generated during combustion.[1]
Protocol B: Liquid Waste (Mother Liquors & Solutions)
Applicable for: Reaction mixtures, HPLC effluent, or dissolved stocks.
-
pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt, do not neutralize it yourself unless your facility's specific protocol mandates it.[1] Neutralization can be exothermic and generate fumes.[1]
-
Solvent Compatibility:
-
Scenario 1 (Standard): If dissolved in Methanol, Ethanol, DMSO, or Water, dispose of in the Non-Halogenated Organic Waste carboy.
-
Scenario 2 (Extraction): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the Halogenated Organic Waste carboy.[1]
-
-
Volume Limit: Fill containers only to 90% capacity to allow for thermal expansion.
Protocol C: Contaminated Debris
Applicable for: Weigh boats, pipettes, gloves, and paper towels.
-
Gross Contamination: If items are heavily caked with the substance, treat them as Solid Waste (Protocol A) .[1]
-
Trace Contamination: Lightly contaminated gloves and paper towels should be double-bagged and placed in the Dry Laboratory Waste (Chemically Contaminated) bin.[1]
-
Sharps: Contaminated needles or glass must go into a rigid Biohazard/Sharps container, labeled with the chemical name if the contamination is visible.[1]
Emergency Spillage Procedures
Pre-requisite: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Isolate: Evacuate the immediate area and mark the spill zone.[1]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Decontamination: Wipe the surface with a mild soap/water solution.[1] Collect these wipes as contaminated debris.[1]
Regulatory & Compliance Framework
-
EPA (USA): This material is not typically listed on the RCRA "P" or "U" lists by specific CAS name.[1] However, it is regulated as a Characteristic Waste due to toxicity and corrosivity.[1]
-
Sewer Ban: Under the Clean Water Act, discharging compounds with high aquatic toxicity (H410) into municipal water treatment systems is a federal violation.[1]
-
DOT (Transport): If transporting waste off-site, it likely falls under UN 3261, Corrosive solid, acidic, organic, n.o.s. (5-(2-Methoxyethyl)thiazol-2-amine HCl).
References
-
PubChem. 5-(2-Methoxyethyl)thiazol-2-amine Compound Summary. National Library of Medicine.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. [Link][1]
Sources
A Researcher's Guide to Handling 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride: A Risk-Based Approach to Personal Protective Equipment
Navigating the landscape of drug development and chemical research requires a vigilant and informed approach to safety. While 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride is a valuable compound in synthetic chemistry, its complete toxicological profile is not extensively documented. This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our approach is rooted in a conservative interpretation of data from structurally similar thiazole amines, ensuring a high margin of safety for all laboratory personnel.
The core principle of this guide is to treat this compound with the caution it deserves, assuming it may possess hazards similar to its chemical relatives, which include skin and eye irritation, potential for allergic reactions, respiratory irritation, and harm if swallowed.[1][2][3][4]
Hazard Assessment: A Profile of this compound
A thorough risk assessment is the foundation of laboratory safety. Based on data from analogous thiazole derivatives, we have synthesized a potential hazard profile for this compound. This profile, summarized in the table below, dictates our minimum PPE requirements.
| Potential Hazard | Basis of Assessment (from Analogous Compounds) | Primary Route of Exposure | Required PPE |
| Serious Eye Damage/Irritation | Thiazole derivatives are known to cause serious eye damage or irritation.[2][3][4][5] | Splash, Aerosol | Chemical Splash Goggles, Face Shield |
| Skin Irritation & Sensitization | May cause skin irritation and potentially lead to allergic skin reactions upon repeated contact.[2] | Direct Contact | Chemical-Resistant Gloves, Lab Coat |
| Respiratory Irritation | Dust or aerosols may cause irritation to the respiratory system.[2][3][6] | Inhalation | Engineering Controls (Fume Hood), Respirator (if needed) |
| Harmful if Swallowed | Classified as harmful if ingested based on acute oral toxicity data for similar compounds.[1][2] | Ingestion | N/A (Prevented by hygiene) |
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific hazards of the chemical and the procedure being performed.[7][8]
Eye and Face Protection
Given the significant risk of serious eye damage posed by related compounds, robust eye protection is non-negotiable.[2]
-
Mandatory: Chemical splash goggles that form a complete seal around the eyes and comply with ANSI Z87.1 standards.[8] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[9][10]
-
Recommended for High-Risk Tasks: When handling larger quantities (>5g) or performing operations that could generate significant splashes (e.g., vigorous mixing, heating), a full-face shield must be worn in addition to chemical splash goggles.[9]
Skin and Body Protection
-
Gloves: The potential for skin irritation and sensitization necessitates careful glove selection.[2] Nitrile rubber gloves (minimum thickness >0.1 mm) are recommended for incidental contact.[11] It is crucial to change gloves immediately if they become contaminated. Never wear compromised gloves, and always inspect them for tears or punctures before use.[12]
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against incidental skin contact and contamination of personal clothing.
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls.
-
Primary Control: All handling of solid this compound that could generate dust, or any of its solutions, must be performed inside a certified chemical fume hood.[13] This ensures that vapors and aerosols are contained and exhausted away from the user.[14]
-
Secondary Control: If engineering controls are not feasible or during a large-scale cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required.[15] The need for respiratory protection must be determined by a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.
Operational Plans: From Preparation to Disposal
A safe experiment is a well-planned one. The following workflows integrate PPE use into the entire handling process, creating a self-validating system of safety.
Protocol 1: PPE Selection and Donning
This sequence is designed to prevent cross-contamination and ensure all protective barriers are correctly in place before handling the chemical.
-
Work Area Preparation: Confirm the chemical fume hood is operational and the work area is clear of clutter.
-
Body Protection: Don a clean, fully-buttoned lab coat.
-
Hand Protection: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Don chemical splash goggles. If required, add a face shield.
-
Final Hand Protection: If handling highly concentrated solutions or for extended periods, consider double-gloving by adding a second pair of nitrile gloves.
Diagram: PPE Donning Sequence
Caption: A sequential guide to correctly donning PPE.
Protocol 2: Safe Handling Workflow in a Fume Hood
-
Preparation: Place all necessary equipment, including a designated waste container, inside the fume hood before introducing the chemical.
-
Weighing: If weighing the solid, perform this task inside the hood or in a ventilated balance enclosure to contain dust.
-
Handling: Keep the container of this compound as far back in the fume hood as practical. Keep the sash at the lowest possible height that still allows for comfortable work.
-
Post-Handling: Securely close the primary container. Decontaminate any surfaces with a suitable solvent and wipe clean.
Protocol 3: PPE Doffing and Decontamination
The doffing sequence is critical to prevent contaminating yourself and the laboratory.
-
Initial Decontamination: While still wearing gloves, wipe them down with a damp cloth if grossly contaminated.
-
Face/Eye Protection Removal: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat Removal: Remove the lab coat, folding it so the contaminated exterior is folded inward.
-
Glove Removal: Remove gloves using the proper technique to avoid touching the outer surface with your bare skin.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[11]
Diagram: PPE Doffing & Decontamination Workflow
Caption: A step-by-step process for safe PPE removal.
Emergency Procedures and Disposal
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Management
For minor spills inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[16]
-
Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[16]
Waste Disposal
All materials contaminated with this compound, including used gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[16][17] Collect these materials in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste disposal.[16]
References
-
Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel. Available at: [Link]
-
5-Chloro-1,3-thiazol-2-amine hydrochloride Safety Data Sheet. Atlantic Research Chemicals. Available at: [Link]
-
N-(2-methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride Safety Data Sheet. Enamine. Available at: [Link]
-
Personal Protective Equipment. National Science Teaching Association (NSTA). Available at: [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
-
Components of Personal Protective Equipment. Pesticide Environmental Stewardship. Available at: [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). Available at: [Link]
-
Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal. Available at: [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]
-
Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. PubMed. Available at: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Personal Protective Equipment Standard. Cenovus Energy. Available at: [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. atlantic-chemicals.com [atlantic-chemicals.com]
- 3. fishersci.ca [fishersci.ca]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment | NSTA [nsta.org]
- 8. osha.gov [osha.gov]
- 9. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. cenovus.com [cenovus.com]
- 11. api.henkeldx.com [api.henkeldx.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. unodc.org [unodc.org]
- 15. epa.gov [epa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
